N-(3,4-DIMETHOXYPHENYL)-2-(N-ETHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE
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Overview
Description
N-(3,4-DIMETHOXYPHENYL)-2-(N-ETHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that combines a dimethoxyphenyl group with an ethyl-methylbenzenesulfonamido group, linked through an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENYL)-2-(N-ETHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring to introduce methoxy groups at the 3 and 4 positions.
Sulfonamide Formation: The next step is the introduction of the sulfonamide group. This is achieved by reacting the dimethoxyphenyl intermediate with an appropriate sulfonyl chloride in the presence of a base.
Acetamide Linkage: Finally, the acetamide linkage is formed by reacting the sulfonamide intermediate with an acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENYL)-2-(N-ETHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(3,4-DIMETHOXYPHENYL)-2-(N-ETHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-2-(N-ETHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-DIMETHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE
- N-(3,4-DIMETHOXYPHENYL)-2-(N-ETHYL4-ETHYLBENZENESULFONAMIDO)ACETAMIDE
- N-(3,4-DIMETHOXYPHENYL)-2-(N-ETHYL4-METHYLBENZENESULFONAMIDO)PROPIONAMIDE
Uniqueness
N-(3,4-DIMETHOXYPHENYL)-2-(N-ETHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-5-21(27(23,24)16-9-6-14(2)7-10-16)13-19(22)20-15-8-11-17(25-3)18(12-15)26-4/h6-12H,5,13H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMNDABJDQSAJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC(=C(C=C1)OC)OC)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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